

Spectroscopic Profile of Acid Brown 425: A Technical Guide

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Compound of Interest

Compound Name: Acid Brown 425

Cat. No.: B1168376

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This technical guide provides an in-depth overview of the spectroscopic properties of **Acid Brown 425**, a synthetic azo metal complex dye. The focus is on its Ultraviolet-Visible (UV-Vis) and Infrared (IR) spectral data, crucial for its characterization and analysis. This document also outlines the experimental protocols for acquiring such data and includes a visualization of the general synthesis pathway for this class of dyes.

Introduction to Acid Brown 425

Acid Brown 425 is a synthetic dye belonging to the class of acid dyes, specifically an azo metal complex dye. It finds primary applications in the textile, leather, and paper industries.^[1] The molecular formula for **Acid Brown 425** is $C_{20}H_{16}N_4O_7S$.^[2] As a metal complex dye, its structure incorporates a metal ion, typically chromium, which enhances its stability and fastness properties. The core structure contains azo linkages ($-N=N-$), which are key chromophores responsible for its color.

Spectroscopic Data

The following sections present the available UV-Vis and IR spectroscopic data for **Acid Brown 425**. While specific peak-by-peak data with corresponding intensities or molar absorptivity are not readily available in the public domain, the characteristic absorption regions are well-documented.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis absorption spectrum of **Acid Brown 425** is characterized by strong absorption bands in the visible region, which is responsible for its brown coloration. These absorptions are primarily due to π - π^* electronic transitions within the extensive conjugated system created by the aromatic rings and the azo linkages.

Spectral Region	Wavelength Range (λ_{max})	Assignment
Visible	400 - 500 nm	π - π^* transitions in the conjugated azo system

Note: The exact λ_{max} can be influenced by the solvent and the specific metal complex.

Infrared (IR) Spectroscopy

The infrared spectrum of **Acid Brown 425** reveals the presence of its key functional groups. The data is typically obtained from a KBr pellet of the solid sample.

Wavenumber Range (cm^{-1})	Functional Group	Vibrational Mode
3400 - 3309 cm^{-1}	Hydroxyl (-OH)	O-H stretching
1643 - 1604 cm^{-1}	Carboxylic Acid (C=O)	C=O stretching
1458 - 1411 cm^{-1}	Azo (-N=N-)	N=N stretching

Experimental Protocols

The following are detailed methodologies for obtaining the UV-Vis and IR spectra of **Acid Brown 425**.

UV-Visible Spectroscopy

Objective: To determine the wavelength of maximum absorption (λ_{max}) of **Acid Brown 425** in a suitable solvent.

Materials:

- **Acid Brown 425** dye
- Spectroscopic grade solvent (e.g., water, ethanol, or dimethylformamide)
- UV-Vis spectrophotometer
- Quartz cuvettes (1 cm path length)
- Volumetric flasks and pipettes

Procedure:

- **Preparation of a Stock Solution:** Accurately weigh a small amount of **Acid Brown 425** and dissolve it in a known volume of the chosen solvent in a volumetric flask to prepare a stock solution of known concentration.
- **Preparation of Working Solutions:** Prepare a series of dilutions from the stock solution to obtain a range of concentrations suitable for spectroscopic analysis.
- **Spectrophotometer Setup:** Turn on the UV-Vis spectrophotometer and allow it to warm up. Set the wavelength range to scan from approximately 200 nm to 800 nm.
- **Blank Measurement:** Fill a quartz cuvette with the pure solvent to be used as a blank. Place the cuvette in the spectrophotometer and record a baseline spectrum.
- **Sample Measurement:** Rinse the cuvette with one of the diluted sample solutions and then fill it with the same solution. Place the cuvette in the spectrophotometer and record the absorption spectrum.
- **Data Analysis:** Identify the wavelength at which the maximum absorbance occurs (λ_{max}). If molar absorptivity (ϵ) is to be determined, use the Beer-Lambert law ($A = \epsilon cl$), where A is the absorbance at λ_{max} , c is the molar concentration, and l is the path length of the cuvette.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in **Acid Brown 425** using Fourier-Transform Infrared (FTIR) spectroscopy with the KBr pellet method.

Materials:

- **Acid Brown 425** dye
- Spectroscopic grade potassium bromide (KBr), dried
- Agate mortar and pestle
- Pellet press
- FTIR spectrometer

Procedure:

- **Sample Preparation:** Grind a small amount (1-2 mg) of **Acid Brown 425** into a fine powder using an agate mortar and pestle.
- **Mixing with KBr:** Add approximately 100-200 mg of dry KBr powder to the mortar. Gently mix the dye and KBr by further grinding until a homogeneous mixture is obtained.
- **Pellet Formation:** Transfer a portion of the mixture to the pellet press die. Apply pressure (typically 8-10 tons) for a few minutes to form a thin, transparent or translucent pellet.
- **Spectrometer Setup:** Place the KBr pellet in the sample holder of the FTIR spectrometer.
- **Background Measurement:** Record a background spectrum of the empty sample compartment.
- **Sample Measurement:** Record the IR spectrum of the sample pellet. The typical scanning range is from 4000 cm^{-1} to 400 cm^{-1} .
- **Data Analysis:** Identify the characteristic absorption bands and assign them to the corresponding functional groups based on their wavenumber positions.

Visualization of Synthesis Pathway

The synthesis of azo dyes like **Acid Brown 425** generally involves a two-step process: diazotization of a primary aromatic amine followed by an azo coupling reaction with a suitable

coupling component. As **Acid Brown 425** is a metal complex, a final metal complexation step is also involved.

Caption: General synthesis pathway of a metal complex azo dye like **Acid Brown 425**.

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References

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- To cite this document: BenchChem. [Spectroscopic Profile of Acid Brown 425: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1168376#spectroscopic-data-of-acid-brown-425-uv-vis-ir]

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